1-(5-Methyl-2-thienyl)-1-butanol

Description

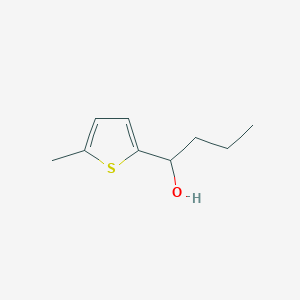

1-(5-Methyl-2-thienyl)-1-butanol is a thiophene-derived alcohol featuring a hydroxyl (-OH) group attached to a butyl chain substituted with a 5-methyl-2-thienyl moiety. The compound’s applications may span flavoring agents, pharmaceuticals, or intermediates in organic synthesis, inferred from related compounds .

Properties

IUPAC Name |

1-(5-methylthiophen-2-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFAVXXWCAWDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(S1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-thienyl)-1-butanol can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This involves the reaction of 5-methylthiophene with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

Grignard Reaction: The Grignard reagent, butylmagnesium bromide, can be reacted with 5-methylthiophene-2-carbonyl chloride to produce the target compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of these reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-thienyl)-1-butanol can undergo various chemical reactions, including:

Oxidation: The butanol group can be oxidized to produce butanoic acid.

Reduction: The compound can be reduced to form 1-(5-methyl-2-thienyl)-1-butanamine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed:

Oxidation: Butanoic acid

Reduction: 1-(5-methyl-2-thienyl)-1-butanamine

Substitution: Nitrothiophene or halothiophene derivatives

Scientific Research Applications

1-(5-Methyl-2-thienyl)-1-butanol has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives.

Biology: Thiophene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of thiophene derivatives in drug development.

Industry: Thiophene compounds are used in the production of dyes, pesticides, and other chemicals.

Mechanism of Action

The mechanism by which 1-(5-Methyl-2-thienyl)-1-butanol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences and functional groups among 1-(5-Methyl-2-thienyl)-1-butanol and its analogs:

Physicochemical Properties

- Solubility: The hydroxyl group in this compound likely increases its water solubility compared to ketone analogs (e.g., 1-(5-Methyl-2-thienyl)butan-1-one). This aligns with trends observed in alcohols like 1-butanol, which exhibit higher Henry’s law constants than ketones due to polarity .

- Volatility : Ketone derivatives (e.g., 1-(5-Methyl-2-thienyl)butan-1-one) are expected to be more volatile than the alcohol, as hydroxyl groups increase boiling points via intermolecular hydrogen bonding.

Research Findings and Challenges

- Analytical Challenges: emphasizes experimental variability in measuring Henry’s law constants for alcohols like 1-butanol, which may extend to this compound due to similar polar functionalities.

Biological Activity

1-(5-Methyl-2-thienyl)-1-butanol, also known as 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol, is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thienyl group attached to a butanol backbone, which contributes to its distinct chemical behavior. Its molecular formula is , indicating the presence of sulfur within its structure, which can influence its biological interactions.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The compound can modulate enzymatic activity, leading to alterations in metabolic pathways. This modulation is crucial for its potential therapeutic effects, particularly in drug development.

Biological Activities

The compound has been studied for several biological activities:

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent. The specific mechanisms underlying these effects are still under investigation.

Data Table: Biological Activities Summary

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Antifungal | Inhibitory effects on fungal growth | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antioxidant | Reduces oxidative stress markers |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting its potential use in treating bacterial infections.

Case Study 2: Cytotoxicity in Cancer Cells

In a laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent increase in cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death. Further analysis revealed that the compound triggers apoptosis via the intrinsic pathway, highlighting its potential as an anticancer agent.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the thienyl group have shown promising results in increasing both antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.